1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole-2-thiol 1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole-2-thiol
Brand Name: Vulcanchem
CAS No.: 537702-07-1
VCID: VC5030527
InChI: InChI=1S/C15H14N2S/c1-11-6-2-3-7-12(11)10-17-14-9-5-4-8-13(14)16-15(17)18/h2-9H,10H2,1H3,(H,16,18)
SMILES: CC1=CC=CC=C1CN2C3=CC=CC=C3NC2=S
Molecular Formula: C15H14N2S
Molecular Weight: 254.35

1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole-2-thiol

CAS No.: 537702-07-1

Cat. No.: VC5030527

Molecular Formula: C15H14N2S

Molecular Weight: 254.35

* For research use only. Not for human or veterinary use.

1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole-2-thiol - 537702-07-1

Specification

CAS No. 537702-07-1
Molecular Formula C15H14N2S
Molecular Weight 254.35
IUPAC Name 3-[(2-methylphenyl)methyl]-1H-benzimidazole-2-thione
Standard InChI InChI=1S/C15H14N2S/c1-11-6-2-3-7-12(11)10-17-14-9-5-4-8-13(14)16-15(17)18/h2-9H,10H2,1H3,(H,16,18)
Standard InChI Key NCYUAELAOBQQKJ-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CN2C3=CC=CC=C3NC2=S

Introduction

1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole-2-thiol is a heterocyclic compound belonging to the benzodiazole family. It features a benzodiazole ring with a thiol group and a methylphenyl substituent, contributing to its unique chemical and biological properties. This compound is of interest in medicinal chemistry due to its diverse biological activities.

Chemical Reactions

1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole-2-thiol undergoes several types of chemical reactions:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: The compound can be reduced to form corresponding amines or thiols using reducing agents like lithium aluminum hydride.

  • Substitution: Electrophilic aromatic substitution reactions can occur at the benzodiazole ring, allowing for the introduction of various substituents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies report that it exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Applications in Scientific Research

1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole-2-thiol has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound's antimicrobial and antifungal properties make it useful in the development of new antibiotics.

  • Medicine: Benzodiazole derivatives are investigated for their potential as anticancer agents, antiviral drugs, and enzyme inhibitors.

Comparison with Similar Compounds

1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole-2-thiol can be compared with other benzodiazole derivatives such as:

  • 2-mercaptobenzimidazole: Similar in structure but lacks the methylphenyl substituent.

  • 1-methylbenzimidazole: Contains a methyl group on the nitrogen atom instead of the thiol group.

  • Benzothiazole: Contains a sulfur atom in the ring structure instead of a nitrogen atom.

The uniqueness of 1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole-2-thiol lies in its combination of a thiol group and a methylphenyl substituent, which imparts distinct chemical and biological properties.

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